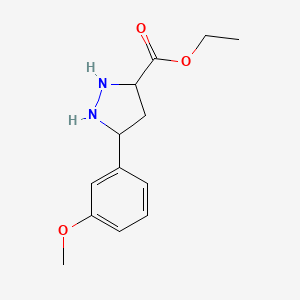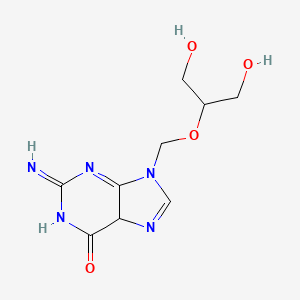
3,4-Thiomorpholinedicarboxylic acid, 4-(phenylmethyl) ester, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID is a chiral compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a CBZ (carbobenzyloxy) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Protection with CBZ Group: The CBZ group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved through the reaction of the amine with benzyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The CBZ protecting group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium on carbon, hydrogen gas.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Deprotected amines.
Wissenschaftliche Forschungsanwendungen
®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The CBZ group can protect the amine functionality, allowing the compound to interact selectively with its target. The thiomorpholine ring can participate in various binding interactions, enhancing the compound’s affinity and specificity for its target.
Vergleich Mit ähnlichen Verbindungen
(S)-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID: The enantiomer of the compound, which may have different biological activities and properties.
Thiomorpholine-3-carboxylic acid: Lacks the CBZ protecting group, which may affect its reactivity and applications.
4-CBZ-piperidine-3-carboxylic acid: A structurally similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness: ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID is unique due to its chiral nature and the presence of both a thiomorpholine ring and a CBZ protecting group
Eigenschaften
Molekularformel |
C13H14NO4S- |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m0/s1 |
InChI-Schlüssel |
HMXFICHATDLTHT-NSHDSACASA-M |
Isomerische SMILES |
C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Kanonische SMILES |
C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


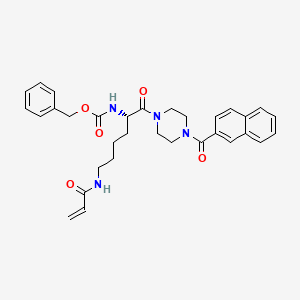
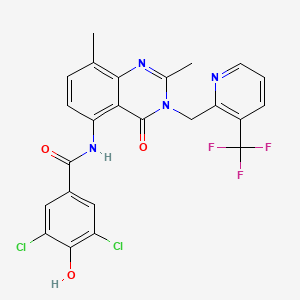
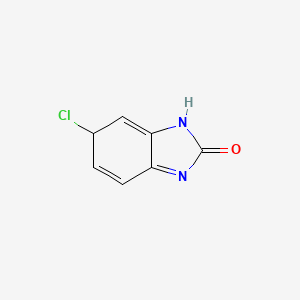

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)

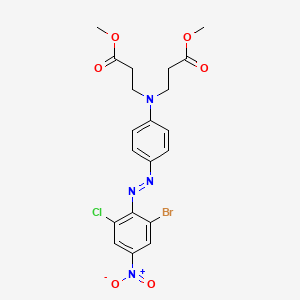
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)
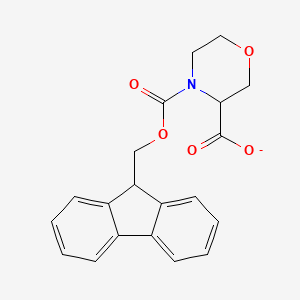
![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)
![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)
